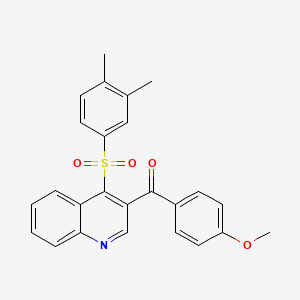

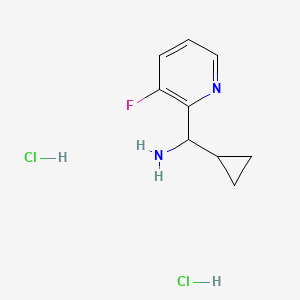

![molecular formula C26H32N4O5 B2477857 6-[(4-(2-éthoxyphényl)pipérazin-1-yl)méthyl]-4-(3-méthoxyphényl)-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate de méthyle CAS No. 1252926-36-5](/img/structure/B2477857.png)

6-[(4-(2-éthoxyphényl)pipérazin-1-yl)méthyl]-4-(3-méthoxyphényl)-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C26H32N4O5 and its molecular weight is 480.565. The purity is usually 95%.

BenchChem offers high-quality Methyl 6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- La synthèse des 3,4-dihydropyrimidinones (DHPM), y compris LaSOM® 293, a été un domaine de recherche actif. Les DHPM présentent des effets pharmacologiques divers, ce qui en fait des candidats attrayants pour le développement de médicaments .

- Le monastrol, un DHPM, agit comme un inhibiteur de la kinésine-5, perturbant la séparation du matériel génétique pendant la mitose. L'inhibition de cette enzyme conduit à l'arrêt du cycle cellulaire et à l'apoptose .

- Bien que LaSOM® 293 n'ait pas été spécifiquement étudié, des dérivés indoliques apparentés se sont révélés prometteurs comme agents anti-VIH. Les chercheurs ont exploré de nouveaux dérivés indolyl et oxochromenyl de la xanthénone, en effectuant des études d'amarrage moléculaire .

- Bien que non directement lié à LaSOM® 293, des méthodes d'évaluation quantique ont été utilisées pour évaluer des composés similaires. Les ligands co-cristallisés ont été étudiés à l'aide d'outils de génération de grille de récepteurs, fournissant des informations sur leur activité thérapeutique .

- LaSOM® 293 a été synthétisé via la réaction de Biginelli, une réaction à trois composants impliquant un aldéhyde, un composé actif du type hydrogène méthylène et de l'urée (ou son analogue). La cycloaddition dipolaire 1,3 de Huisgen a été utilisée dans une voie convergente en quatre étapes pour obtenir LaSOM® 293 avec un rendement de 84 % .

- La caractérisation a été effectuée à l'aide de spectres RMN (1H et 13C) et IR .

Recherche anticancéreuse

Activité anti-VIH

Évaluation quantique et potentiel thérapeutique

Synthèse et caractérisation

Mécanisme D'action

Target of Action

The primary targets of this compound are likely to be alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, resulting in changes that can lead to various therapeutic effects . .

Biochemical Pathways

The compound likely affects the biochemical pathways associated with alpha1-adrenergic receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties are crucial for its bioavailability . In silico docking and molecular dynamics simulations, along with ADME calculations, can help identify promising lead compounds . .

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with its targets and the subsequent changes in biochemical pathways. Given its potential interaction with alpha1-adrenergic receptors, it may have therapeutic effects for disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Propriétés

IUPAC Name |

methyl 6-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-4-(3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O5/c1-4-35-22-11-6-5-10-21(22)30-14-12-29(13-15-30)17-20-23(25(31)34-3)24(28-26(32)27-20)18-8-7-9-19(16-18)33-2/h5-11,16,24H,4,12-15,17H2,1-3H3,(H2,27,28,32) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXJCRAYMQNNQIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2CCN(CC2)CC3=C(C(NC(=O)N3)C4=CC(=CC=C4)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(5-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-yl)sulfanyl]acetate](/img/structure/B2477774.png)

![2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2477775.png)

![4,5-Dimethyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2477776.png)

![N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide](/img/structure/B2477780.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-chloro-3-nitrophenyl)formamido]-3-methylbutanoate](/img/structure/B2477782.png)

![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2477790.png)